N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions are generally mild, and the process does not require solvents or catalysts, making it an efficient and green synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antioxidant, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various therapeutic effects . For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL)PROPANAMIDE
- N-(7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL)-3-PHENYLACRYLAMIDE
- (7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL)METHANOL
Uniqueness
What sets N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE apart from similar compounds is its unique structure, which combines the imidazo[1,2-a]pyridine core with a benzodioxole moiety. This structural combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C22H17N3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-14-9-10-25-19(11-14)23-20(15-5-3-2-4-6-15)21(25)24-22(26)16-7-8-17-18(12-16)28-13-27-17/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
KCFNHXKAUQFBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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